molecular formula C17H23N5O4 B12935904 (2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

(2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B12935904
M. Wt: 361.4 g/mol
InChI Key: YKPCEENRZZBDMC-QBZZJERHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a purine nucleoside analog featuring a bicyclo[2.2.1]heptane moiety attached via an amino group at the 6-position of the purine ring. Its core structure consists of a tetrahydrofuran ring with hydroxymethyl and diol groups, characteristic of ribose-like sugar moieties in nucleosides. The bicyclo[2.2.1]heptan-2-ylamino substituent introduces steric bulk and rigidity, which may influence binding affinity, metabolic stability, and solubility compared to simpler analogs. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., ) suggest that late-stage functionalization of purine nucleosides via nucleophilic substitution or reductive amination could be applicable .

Properties

Molecular Formula

C17H23N5O4

Molecular Weight

361.4 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-[6-(2-bicyclo[2.2.1]heptanylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H23N5O4/c23-5-11-13(24)14(25)17(26-11)22-7-20-12-15(18-6-19-16(12)22)21-10-4-8-1-2-9(10)3-8/h6-11,13-14,17,23-25H,1-5H2,(H,18,19,21)/t8?,9?,10?,11-,13-,14+,17+/m1/s1

InChI Key

YKPCEENRZZBDMC-QBZZJERHSA-N

Isomeric SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)[C@@H]5[C@H]([C@@H]([C@H](O5)CO)O)O

Canonical SMILES

C1CC2CC1CC2NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound generally proceeds through the following key stages:

  • 1.1 Formation of the Bicyclic Amine Moiety
    The bicyclo[2.2.1]heptane framework is typically constructed via cycloaddition reactions such as the Diels-Alder reaction, which provides stereocontrolled access to the bicyclic scaffold. Subsequent functional group transformations introduce the amino substituent at the 2-position of the bicyclic system. For example, starting from bicyclo[2.2.1]hept-5-ene derivatives, amination and hydroxymethylation steps are performed to yield intermediates suitable for nucleoside coupling.

  • 1.2 Attachment of the Purine Base
    The purine base (9H-purine) is introduced through nucleophilic substitution or coupling reactions. Chloropurine derivatives are commonly used as electrophilic partners, which react with the bicyclic amine to form the purine-amine linkage. Aminolysis of 6-chloropurine intermediates allows for selective introduction of the bicyclic amine substituent at the 6-position of the purine ring.

  • 1.3 Construction of the Tetrahydrofuran Ring
    The sugar moiety, a tetrahydrofuran ring with defined stereochemistry (2S,3S,4S,5R), is formed via ring-closing reactions or cyclization of appropriate carbohydrate precursors. The hydroxymethyl and diol functionalities at positions 3, 4, and 5 are introduced through selective oxidation and reduction steps, ensuring stereochemical integrity.

  • 1.4 Functionalization and Final Modifications
    Hydroxymethyl groups and other functional groups are introduced or deprotected in the final steps to yield the target nucleoside analog. Transfer hydrogenation and other mild deprotection methods are employed to remove protecting groups without compromising sensitive functionalities.

Detailed Reaction Conditions and Intermediates

Step Reaction Type Key Reagents/Conditions Outcome/Intermediate
1 Diels-Alder Cycloaddition Diene and dienophile under thermal conditions Bicyclo[2.2.1]heptane core with defined stereochemistry
2 Amination Ammonia or amine source, sodium in liquid ammonia Introduction of amino group at bicyclic position
3 Nucleophilic Substitution 6-Chloropurine derivative, bicyclic amine Purine-bicyclic amine conjugate
4 Ring Closing (Cyclization) Acid/base catalysis or intramolecular cyclization Formation of tetrahydrofuran ring
5 Functional Group Manipulation Transfer hydrogenation, selective oxidation/reduction Deprotection and hydroxymethyl group installation

This sequence is supported by literature describing the preparation of related carbocyclic nucleosides, where seven-step syntheses from bicyclic precursors have been reported, including benzyl-protected intermediates and subsequent deprotection to yield free nucleoside analogs.

Industrial Considerations

Industrial synthesis optimizes these steps to improve yield, stereoselectivity, and cost-effectiveness. Catalysts and optimized solvents are employed to enhance reaction rates and selectivity. Purification techniques such as crystallization and chromatography are adapted for scale-up. Environmental impact is minimized by selecting greener reagents and recycling solvents where possible.

Summary Table of Preparation Methods

Aspect Description
Bicyclic Core Formation Diels-Alder reaction to form bicyclo[2.2.1]heptane scaffold
Amination Introduction of amino group via amination or ammonolysis of bicyclic intermediates
Purine Base Attachment Nucleophilic substitution of 6-chloropurine with bicyclic amine
Sugar Ring Formation Ring-closing cyclization to form tetrahydrofuran ring with defined stereochemistry
Functionalization Hydroxymethyl group introduction and deprotection via transfer hydrogenation
Purification Chromatography and crystallization for isolation of pure compound
Industrial Optimization Use of catalysts, solvent optimization, and green chemistry principles

Research Findings and Notes

  • The stereochemistry of the bicyclic amine and sugar moiety is critical for biological activity and is controlled through stereoselective cycloaddition and selective functional group transformations.
  • Aminolysis of chloropurine intermediates is a versatile method to introduce various amine substituents, including bicyclic amines, enabling structural diversity.
  • Protecting group strategies, such as benzyl protection, facilitate multi-step synthesis by preventing side reactions and are removed in the final steps under mild conditions.
  • The tetrahydrofuran ring is often derived from carbohydrate precursors or constructed via intramolecular cyclization, ensuring the correct stereochemical configuration.
  • Industrial synthesis focuses on maximizing yield and purity while minimizing environmental impact, employing catalytic and solvent optimization strategies.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

    Cyclization conditions: Acidic or basic catalysts, heat.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, it might be studied for its interactions with enzymes or other biomolecules, potentially serving as a lead compound for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential, such as antiviral, antibacterial, or anticancer properties.

Industry

In industry, it might be used in the synthesis of materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would include the specific biochemical processes that the compound affects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related purine nucleoside derivatives, focusing on substituents at the 6-position of the purine ring, molecular properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Purine Nucleoside Analogs

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight Key Properties/Inferences
Target Compound Bicyclo[2.2.1]heptan-2-ylamino C₁₇H₂₄N₆O₄* 376.41* High lipophilicity due to bulky bicyclic group; potential for enhanced target selectivity
(2R,3R,4S,5R)-2-(6-Amino-2-chloro-9H-purin-9-yl)-... () Amino, 2-chloro C₁₀H₁₂ClN₅O₄ 329.69 Electrophilic chloro group may improve reactivity or act as a leaving group
(2R,3R,4S,5R)-2-(2,6-Diamino-9H-purin-9-yl)-... () 2,6-Diamino C₁₀H₁₄N₆O₄ 298.25 Increased hydrogen-bonding capacity; potential for improved solubility
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)-9H-purin-9-yl)-... () (2-Hydroxyethyl)amino C₁₂H₁₇N₅O₅ 311.29 Hydrophilic substituent enhances aqueous solubility
(2R,3R,4S,5R)-2-(6-((1S,2S)-2-Hydroxycyclopentyl)amino)-... () (1S,2S)-2-Hydroxycyclopentylamino C₁₅H₂₁N₅O₅ 351.36 Moderate lipophilicity; hydroxyl group may participate in H-bonding
8-Bromoadenosine () 6-Amino, 8-bromo C₁₀H₁₂BrN₅O₄ 354.15 Bromine’s polarizability may enhance halogen bonding in target interactions

*Hypothetical values based on structural analysis.

Key Observations:

Substituent Size and Lipophilicity: The target compound’s bicyclo[2.2.1]heptane group confers significant steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to smaller substituents like amino or hydroxyethylamino . In contrast, the hydroxyethylamino group () and 2-hydroxycyclopentylamino group () balance hydrophilicity and moderate lipophilicity .

Electronic and Bonding Effects: Electrophilic substituents (e.g., 2-chloro in ) may enhance reactivity for further derivatization or act as leaving groups in prodrug strategies .

Synthetic Strategies :

  • Late-stage functionalization via nucleophilic substitution (e.g., NH₄Cl in ) or reductive amination (e.g., Raney Ni in ) is common for 6-substituted purines . The target compound likely requires coupling with bicyclo[2.2.1]heptan-2-ylamine under similar conditions.

Biological and Safety Profiles: Compounds with amino groups () generally exhibit lower acute toxicity compared to halogenated analogs (), which may require stricter handling protocols . The bicycloheptane group’s metabolic stability remains speculative but could reduce susceptibility to enzymatic degradation compared to linear substituents.

Biological Activity

The compound (2S,3S,4S,5R)-2-(6-(Bicyclo[2.2.1]heptan-2-ylamino)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a complex nucleoside analog that has garnered attention due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure

The compound features a bicyclic structure fused with a purine base and a hydroxymethyl group on a tetrahydrofuran ring. This unique configuration may influence its interaction with biological targets.

The biological activity of nucleoside analogs like this compound typically involves:

  • Inhibition of viral replication : Many nucleoside analogs act as substrates for viral polymerases, leading to premature termination of viral DNA or RNA synthesis.
  • Antitumor effects : They may interfere with DNA replication in cancer cells by mimicking natural nucleosides.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit significant antiviral properties:

Virus Type IC50 (µM) Reference
Herpes Simplex Virus0.027
Cytomegalovirus1–2.1
Epstein-Barr Virus0.04–0.3

These values suggest that the compound could be a potent candidate for further development as an antiviral agent.

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 (µM) Reference
Molt4/C83.8
L1210/013.9
CEM0.63–3.3

The low IC50 values indicate strong anticancer activity and warrant further investigation into its mechanisms and potential clinical applications.

Case Studies

  • Antiviral Efficacy Against Herpesviruses : A study evaluated the efficacy of several bicyclic nucleosides against herpesviruses, finding that modifications to the sugar moiety enhanced antiviral activity significantly compared to parent compounds.
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various purine derivatives on leukemia cell lines and found that compounds with similar structural features to our target exhibited promising results in inhibiting cell proliferation.

Discussion

The unique bicyclic structure of this compound appears to enhance its biological activity compared to traditional nucleoside analogs. The combination of antiviral and anticancer properties makes it a dual-action candidate worth exploring in drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.